1-Benzylazepan-3-amine
CAS No.: 134907-68-9
Cat. No.: VC4992531
Molecular Formula: C13H20N2
Molecular Weight: 204.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134907-68-9 |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.317 |
| IUPAC Name | 1-benzylazepan-3-amine |
| Standard InChI | InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 |
| Standard InChI Key | BFRCNVPFOVQZSH-UHFFFAOYSA-N |
| SMILES | C1CCN(CC(C1)N)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of an azepane ring (a saturated seven-membered ring with one nitrogen atom) functionalized with a benzyl group (-CH₂C₆H₅) at the 1-position and a primary amine (-NH₂) at the 3-position. The chair-like conformation of the azepane ring minimizes steric strain, while the benzyl group introduces aromaticity and lipophilicity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| SMILES | C1CCN(CC2=CC=CC=C2)CC(C1)N | |
| InChI Key | WUBFFASJCUPUCX-LBPRGKRZSA-N |
Stereochemical Considerations
While the compound exists as a racemic mixture in most commercial preparations, enantioselective synthesis routes have been reported. For instance, the (S)-enantiomer (CAS 209983-91-5) exhibits distinct physicochemical properties, including a computed XLogP3 of 1.2 and a hydrogen bond donor count of 1 .
Synthesis and Reaction Pathways
Traditional Synthetic Routes
The most common method involves reductive amination of 1-benzylazepan-3-one using ammonium acetate and sodium cyanoborohydride. This approach yields moderate-to-high purity product but faces challenges in scalability due to byproduct formation .
Example Reaction:
Photochemical Advancements
Recent work by Nature Communications (2024) demonstrates a three-component coupling strategy using visible light irradiation. Although optimized for α-tertiary o-hydroxybenzylamines, this method could be adapted for 1-benzylazepan-3-amine derivatives by substituting aliphatic amines and ketones . The photochemical pathway reduces steric hindrance, achieving yields up to 82% in model systems .
Physicochemical Properties
Experimental and Computed Data
While experimental data on melting/boiling points remain limited, computed properties provide insights:
| Property | Value | Method |
|---|---|---|
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 41.5 Ų | Chemsrc |
Solubility and Stability
Biological and Pharmacological Relevance
Bioactivity Profiles
Though direct studies on 1-benzylazepan-3-amine are sparse, structural analogs demonstrate:
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Opioid receptor modulation: Azepane derivatives show affinity for μ-opioid receptors, potentially aiding pain management.
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Anticancer potential: Similar hydroxybenzylamines inhibit topoisomerase I, a target in oncology .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antimalarial agents: Functionalized hydroxybenzylamines derived from similar scaffolds are active against Plasmodium falciparum .
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Neurological drugs: Azepane cores are prevalent in dopamine reuptake inhibitors.
Materials Science
Its amine group enables covalent bonding to polymer matrices, enhancing mechanical properties in epoxy resins.
Challenges and Future Directions
Synthesis Optimization
Current limitations include:
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Low diastereoselectivity in non-catalytic methods.
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Energy-intensive purification steps.
Emerging Opportunities
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